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Compound of Interest

Compound Name: Terazosin (piperazine D8)

Cat. No.: B15141049

A Comparative Bioequivalence Study of Two
Terazosin Formulations

This guide provides a comprehensive comparison of the bioequivalence of two different
formulations of Terazosin, a medication primarily used to treat high blood pressure and
symptoms of an enlarged prostate. The following sections detail the experimental protocols,
present a comparative analysis of pharmacokinetic data, and visualize the study workflow and
decision-making process for bioequivalence assessment. This information is intended for
researchers, scientists, and professionals in the field of drug development.

Comparative Pharmacokinetic Data

A pivotal bioequivalence study was conducted to compare a test formulation of Terazosin with a
reference formulation. The study, designed as a randomized, open-label, single-dose, two-
period crossover investigation, yielded the following pharmacokinetic parameters.[1] The data
presented in the table below summarizes the key findings from a study conducted in healthy
adult subjects.
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o . Reference .
Pharmacokinetic Test Formulation . Geometric Mean
Formulation (Mean .
Parameter (Mean * SD) Ratio (90% CI)
*+ SD)
Cmax (ng/mL) 49.72 + 9.86 61.66 + 18.37 93.8% - 105.1%
AUCO-t (ng-h/mL) 516.35 + 107.33 616.58 + 118.48 88.3% - 108.4%
AUCO-» (ng-h/mL) 532.62 +112.42 634.99 + 122.49 Not Reported
Tmax (h) 1.00 (0.25 - 2.00) 0.75 (0.50 - 4.00) Not Applicable

Cmax: Maximum plasma concentration; AUCO-t: Area under the plasma concentration-time
curve from time zero to the last measurable concentration; AUCO-co: Area under the plasma
concentration-time curve from time zero to infinity; Tmax: Time to reach maximum plasma
concentration. The 90% Confidence Intervals (Cl) for the geometric mean ratios of Cmax and
AUCO-t for the test to reference formulation fell within the pre-defined bioequivalence criterion
of 80-125%.[1][2]

Experimental Protocols

The bioequivalence of the two Terazosin formulations was established through a meticulously
designed clinical trial. The following protocol outlines the key methodological aspects of the
study.

Study Design

A randomized, open-label, single-dose, two-period, two-sequence, crossover study design was
employed.[1][3] Healthy, non-smoking male subjects between the ages of 18 and 45 were
enrolled. Each subject received a single 2 mg oral dose of either the test or the reference
Terazosin formulation in each of the two study periods.[2] The two periods were separated by a
washout period of at least one week to ensure complete elimination of the drug from the body
before the administration of the second formulation.[1]

Subject Selection

Healthy adult male volunteers were selected based on a comprehensive medical history,
physical examination, and clinical laboratory tests. Key inclusion criteria included a body mass
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index (BMI) within the normal range and no history of significant medical conditions. Exclusion
criteria included any history of hypersensitivity to Terazosin or related drugs, alcohol or drug
abuse, and the use of any medication that could potentially interfere with the pharmacokinetics
of Terazosin.

Drug Administration and Blood Sampling

After an overnight fast of at least 10 hours, subjects received a single oral dose of the assigned
Terazosin formulation with a standardized volume of water. Blood samples were collected at
pre-dose (0 hours) and at specific time points post-dose to characterize the pharmacokinetic
profile of Terazosin. A representative blood sampling schedule, based on a study in beagle
dogs, includes collection at 0, 0.25, 0.5, 1.0, 2.0, 3.0, 4.0, 6.0, 8.0, 12.0, 24.0, 36, and 48 hours
post-dose.[4] It is important to note that the exact sampling times in human studies may vary
but are designed to adequately capture the absorption, distribution, and elimination phases of
the drug.

Analytical Method

The concentration of Terazosin in plasma samples was determined using a validated high-
performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][2]
This highly sensitive and specific method allows for the accurate quantification of Terazosin in
biological matrices.

Statistical Analysis

The pharmacokinetic parameters Cmax, AUCO-t, and AUCO-c were calculated from the plasma
concentration-time data for each subject. To assess bioequivalence, an analysis of variance
(ANOVA) was performed on the log-transformed Cmax and AUC data. The 90% confidence
intervals for the ratio of the geometric means of the test and reference formulations were
calculated. For two formulations to be considered bioequivalent, these confidence intervals
must fall within the predetermined range of 80% to 125%.[1]

Visualizations

The following diagrams illustrate the experimental workflow of the bioequivalence study and the
logical framework for assessing bioequivalence.
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Experimental workflow of a typical bioequivalence study.

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b15141049?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15141049?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Pharmacokinetic Data (Cmax, AUC)

:

Log-transform Data

:

Calculate Geometric Mean Ratio (Test/Reference)

l

Calculate 90% Confidence Interval

Is 90% CI within 80-125%"?

Bioequivalent Not Bioequivalent

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Evaluating the bioequivalence of two different Terazosin
formulations.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15141049#evaluating-the-bioequivalence-of-two-
different-terazosin-formulations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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